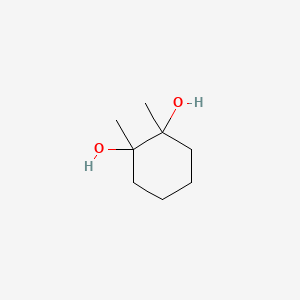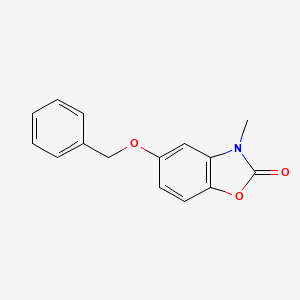
5-(Benzyloxy)-3-methyl-1,3-benzoxazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Benzyloxy)-3-methyl-1,3-benzoxazol-2(3H)-one is an organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This specific compound is characterized by the presence of a benzyloxy group at the 5-position and a methyl group at the 3-position of the benzoxazole ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-3-methyl-1,3-benzoxazol-2(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminophenol and benzyl bromide.
Formation of Benzoxazole Ring: The initial step involves the formation of the benzoxazole ring through a cyclization reaction. This can be achieved by reacting 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of Benzyloxy Group: The benzyloxy group is introduced at the 5-position of the benzoxazole ring through an etherification reaction. This involves reacting the benzoxazole intermediate with benzyl bromide in the presence of a base such as potassium carbonate.
Methylation: The final step involves the methylation of the benzoxazole ring at the 3-position. This can be achieved using a methylating agent such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods may also involve the use of continuous flow reactors and automated systems to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
5-(Benzyloxy)-3-methyl-1,3-benzoxazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position. Common reagents include sodium methoxide and potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the benzylic position can lead to the formation of benzaldehyde derivatives, while reduction can yield benzyl alcohol derivatives.
科学的研究の応用
5-(Benzyloxy)-3-methyl-1,3-benzoxazol-2(3H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new bioactive compounds.
Medicine: Explored for its potential therapeutic applications. It is studied for its ability to interact with specific biological targets, such as enzymes and receptors.
Industry: Used in the production of specialty chemicals and materials. It is employed in the development of new polymers and coatings with unique properties.
作用機序
The mechanism of action of 5-(Benzyloxy)-3-methyl-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
5-(Benzyloxy)-2-methyl-1,3-benzoxazol-2(3H)-one: Similar structure but with a different substitution pattern.
5-(Benzyloxy)-3-ethyl-1,3-benzoxazol-2(3H)-one: Similar structure but with an ethyl group instead of a methyl group.
5-(Benzyloxy)-3-methyl-1,3-benzoxazol-2(3H)-thione: Similar structure but with a thione group instead of a carbonyl group.
Uniqueness
5-(Benzyloxy)-3-methyl-1,3-benzoxazol-2(3H)-one is unique due to its specific substitution pattern and the presence of both benzyloxy and methyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
CAS番号 |
54209-91-5 |
|---|---|
分子式 |
C15H13NO3 |
分子量 |
255.27 g/mol |
IUPAC名 |
3-methyl-5-phenylmethoxy-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C15H13NO3/c1-16-13-9-12(7-8-14(13)19-15(16)17)18-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
InChIキー |
HIZLABHKQMKPSG-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=CC(=C2)OCC3=CC=CC=C3)OC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




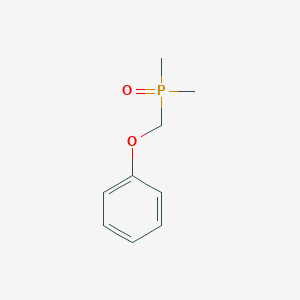

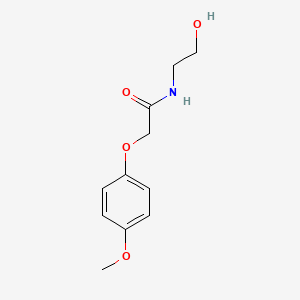

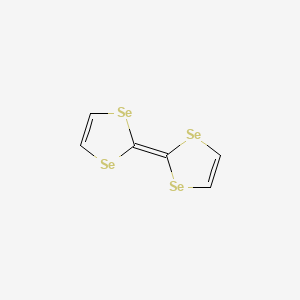
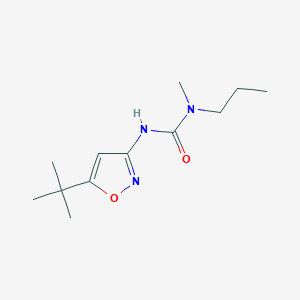
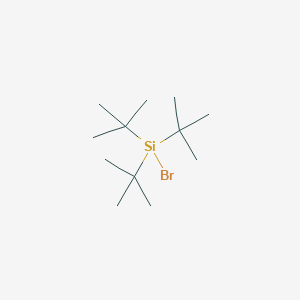
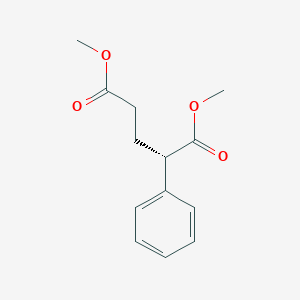

![N-[(3,7-Dimethylocta-1,6-dien-3-yl)oxy]-N-methylmethanamine](/img/structure/B14644680.png)
![Diethenyl{bis[(trifluoroacetyl)oxy]}stannane](/img/structure/B14644692.png)
